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An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: Properties,

Synthesis, and Applications in Drug Discovery

Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent

nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry, forming the core

structural framework for a multitude of approved therapeutic agents.[1] Its versatility allows for

substitution at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic

properties. This has led to the development of blockbuster drugs across various therapeutic

areas, including kinase inhibitors for oncology (e.g., Crizotinib, Ibrutinib) and anti-inflammatory

agents.[1][2]

1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form for enhanced stability

and solubility, is a critical building block for synthesizing these complex molecules. The

presence of a primary amine at the 4-position provides a key reactive handle for elaboration,

allowing its incorporation into larger, biologically active constructs. This guide serves as a

technical resource for researchers, chemists, and drug development professionals, providing

in-depth information on the chemical properties, synthesis, analytical characterization, and

strategic applications of this valuable intermediate.
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A thorough understanding of the fundamental properties of a building block is paramount for its

effective use in synthesis and process development.

Identification and Structure
Chemical Name: 1-Methyl-1H-pyrazol-4-amine dihydrochloride

Synonyms: 4-Amino-1-methyl-1H-pyrazole Dihydrochloride, 1-methylpyrazol-4-

amine;dihydrochloride[3][4]

Parent Compound CAS: 69843-13-6 (for the free base, 1-Methyl-1H-pyrazol-4-amine)[5]

CAS Number: 1063734-49-5[3]

Physicochemical Data
The dihydrochloride salt form is typically a crystalline solid, offering improved handling and

stability compared to the free base, which is a liquid.[6] The data below is compiled from

various chemical suppliers and databases.
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Property Value Source(s)

Molecular Formula C₄H₉Cl₂N₃ [4]

Molecular Weight 170.04 g/mol [4]

Appearance White to off-white solid/powder General observation

Melting Point
Data not consistently available;

varies by supplier
N/A

Solubility

Soluble in polar solvents like

water and Dimethyl Sulfoxide

(DMSO). Sparing solubility in

non-polar organic solvents.

Inferred from salt structure

Storage Conditions

Store at room temperature

under an inert atmosphere

(e.g., Argon or Nitrogen). Keep

container tightly sealed in a

dry, well-ventilated place.

[7]

Synthesis and Purification
The most common and efficient route to 1-Methyl-1H-pyrazol-4-amine is through the chemical

reduction of its nitro precursor, 1-Methyl-4-nitro-1H-pyrazole. This method provides high yields

and purity.

Synthetic Pathway Rationale
The synthesis is a robust two-step process from the commercially available 1-methyl-4-

nitropyrazole.

Catalytic Hydrogenation: The nitro group is highly susceptible to reduction. Catalytic

hydrogenation using palladium on carbon (Pd/C) is the industry-standard method. It is highly

efficient, selective for the nitro group, and the catalyst can be easily removed by filtration.

The reaction is typically run in an alcohol solvent like methanol under hydrogen pressure.[8]
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Salt Formation: The resulting free base amine is then treated with a solution of hydrochloric

acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the

dihydrochloride salt. Using two equivalents of HCl ensures protonation of both the basic

pyrazole ring nitrogen and the 4-amino group, maximizing water solubility and stability.

Visualized Synthesis Workflow

Step 1: Reduction of Nitro Group

Step 2: Dihydrochloride Salt Formation

1-Methyl-4-nitro-1H-pyrazole

1-Methyl-1H-pyrazol-4-amine
(Free Base)

 H₂, Pd/C 
 Methanol, 70°C, 60 bar 

1-Methyl-1H-pyrazol-4-amine
(Free Base)

1-Methyl-1H-pyrazol-4-amine
Dihydrochloride (Product)

 2 eq. HCl 
 Anhydrous Solvent (e.g., Ether) 

Click to download full resolution via product page

Caption: General synthesis workflow for 1-Methyl-1H-pyrazol-4-amine dihydrochloride.

Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on established literature procedures.[8]
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Setup: To a hydrogenation vessel, add 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) and a catalytic

amount of 10% Palladium on Carbon (approx. 5-10 mol%).

Solvent Addition: Add anhydrous methanol to the vessel to dissolve the starting material

(approx. 10-20 mL per gram of substrate).

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas.

Pressurize the vessel to the desired hydrogen pressure (e.g., 60 bar) and heat to the target

temperature (e.g., 70°C).[8]

Expert Insight: The use of elevated temperature and pressure significantly accelerates the

reaction rate, often allowing for completion within a few hours. Reaction progress can be

monitored by TLC or LC-MS.

Workup (Free Base): Once the reaction is complete, cool the vessel to room temperature

and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a

pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield 1-Methyl-1H-

pyrazol-4-amine as the free base.

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable anhydrous

solvent (e.g., methanol or isopropanol). Add a solution of anhydrous HCl (2.0-2.2

equivalents) in diethyl ether or isopropanol dropwise with stirring.

Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution.

Continue stirring for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid

product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the

final product.

Trustworthiness Check: The purity of the final product should be verified by NMR

spectroscopy and melting point analysis. The presence of two equivalents of HCl can be

confirmed by titration or elemental analysis.

Analytical Characterization
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Robust analytical characterization is essential to confirm the identity and purity of the

synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this compound. Deuterated dimethyl

sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the polar

dihydrochloride salt and its residual solvent peak does not typically interfere with key signals.[9]
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Nucleus
Expected Chemical

Shift (δ, ppm)
Multiplicity

Assignment &

Justification

¹H NMR ~10.0 - 12.0 Broad Singlet

-NH₃⁺: The amine

protons are acidic and

exchangeable. In the

dihydrochloride salt,

they will be

significantly

deshielded and

appear as a very

broad signal.

~8.0 - 8.2 Singlet

H5 (pyrazole ring):

Proton adjacent to two

nitrogen atoms,

deshielded.

~7.6 - 7.8 Singlet

H3 (pyrazole ring):

The other proton on

the pyrazole ring.

~3.8 - 4.0 Singlet

-CH₃: Methyl group

attached to the ring

nitrogen.

¹³C NMR ~135 C C5 (pyrazole ring)

~125 C C3 (pyrazole ring)

~105 C

C4 (pyrazole ring):

Carbon bearing the

amino group.

~38 CH₃
-CH₃: N-methyl

carbon.

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and

instrument calibration. The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm, and

a water peak is often observed around δ 3.3 ppm.[10]
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Protocol: NMR Sample Preparation
Weigh approximately 5-10 mg of 1-Methyl-1H-pyrazol-4-amine dihydrochloride directly

into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.

Cap the tube securely and vortex or sonicate gently until the solid is completely dissolved.

Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the

NMR spectrometer for analysis.

Mass Spectrometry (MS)
Using electrospray ionization (ESI) in positive mode, the expected mass spectrum would show

the molecular ion for the free base.

Expected Ion: [M+H]⁺, where M is the mass of the free base (C₄H₇N₃).

Calculated m/z: 98.07

Reactivity and Applications in Drug Development
The utility of 1-Methyl-1H-pyrazol-4-amine dihydrochloride stems from the reactivity of its 4-

amino group, making it a cornerstone for building complex molecular architectures.

Chemical Reactivity Profile
The primary amine is a potent nucleophile, readily participating in a variety of essential bond-

forming reactions in drug synthesis:

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form stable amide bonds.

This is the most common application, as the amide linkage is a key structural feature in

many kinase inhibitors.

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent to form secondary amines.
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Buchwald-Hartwig or Ullmann Coupling: N-arylation reactions to connect the amine to an

aromatic or heteroaromatic ring.

Case Study: Synthesis of a Kinase Inhibitor Scaffold
Many modern kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2) or

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), utilize a substituted pyrazole core.[2][11]

The 4-amino pyrazole can be coupled with a heterocyclic carboxylic acid to form a core

scaffold, which is then further elaborated.

Amide Bond Formation

1-Methyl-1H-pyrazol-4-amine
(as free base)

Kinase Inhibitor Core Scaffold
(Amide Product)

 Coupling Agent (e.g., PyBOP) 
 Non-nucleophilic Base (DIPEA) 

 Solvent (e.g., DCM) 

Heterocyclic Carboxylic Acid
(e.g., Pyrazolopyrimidine)

Click to download full resolution via product page

Caption: Use of the amine in a typical amide coupling reaction.

Protocol: Representative Amide Coupling Reaction
This protocol is a representative example based on established literature procedures.[8]

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the

heterocyclic carboxylic acid (1.0 eq), 1-Methyl-1H-pyrazol-4-amine (1.05 eq, typically

liberated from the salt in situ or used as the free base), and a coupling agent such as PyBOP

(1.1 eq).
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Solvent and Base: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or

Dimethylformamide (DMF). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine

(DIPEA) (2.5-3.0 eq).

Expert Insight: DIPEA is critical. It acts as a base to neutralize the HCl from the starting

material salt and the acid generated during the coupling reaction without competing as a

nucleophile, which would lead to unwanted side products.

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-

24 hours. Monitor progress by TLC or LC-MS.

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl

acetate and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by flash column

chromatography on silica gel to yield the pure amide product.

Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Hazard Identification: The free base is classified as a skin and eye irritant.[6] Similar

precautions should be taken for the dihydrochloride salt.

Handling and PPE: Use in a well-ventilated area or a chemical fume hood. Wear standard

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves. Avoid breathing dust.

First Aid:

Eyes: In case of contact, immediately rinse cautiously with water for several minutes.

Skin: Wash with plenty of soap and water.

Inhalation: Move to fresh air.
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Storage and Stability: Store in a tightly closed container in a dry, well-ventilated place. For

long-term stability, storage under an inert atmosphere is recommended to prevent potential

degradation from air and moisture.[7]

Conclusion
1-Methyl-1H-pyrazol-4-amine dihydrochloride is a high-value, versatile chemical

intermediate. Its straightforward synthesis, well-defined reactivity, and the proven importance of

the pyrazole scaffold make it an indispensable tool for researchers in pharmaceutical and

agrochemical development. A comprehensive understanding of its properties, handling

requirements, and reaction characteristics, as outlined in this guide, empowers scientists to

leverage this building block effectively in the discovery and synthesis of novel, high-impact

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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